4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Description

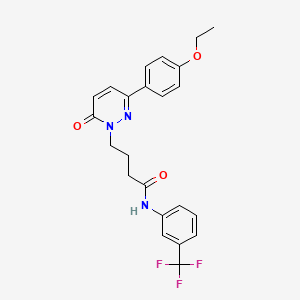

This compound (CAS: 946267-25-0) features a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3 and a butanamide chain terminating in a 3-(trifluoromethyl)phenyl moiety. The ethoxy group (-OCH₂CH₃) contributes moderate electron-donating effects, while the trifluoromethyl (-CF₃) group is strongly electron-withdrawing. The molecular formula is C₂₂H₂₀F₃N₃O₃, with a calculated molecular weight of 431.4 g/mol .

Properties

IUPAC Name |

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c1-2-32-19-10-8-16(9-11-19)20-12-13-22(31)29(28-20)14-4-7-21(30)27-18-6-3-5-17(15-18)23(24,25)26/h3,5-6,8-13,15H,2,4,7,14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOXSATZSXBOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide , often referred to as a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the following features:

- Molecular Formula : C24H27N3O3

- Molecular Weight : Approximately 405.498 g/mol

- Key Functional Groups : Ethoxyphenyl group, trifluoromethyl group, and a pyridazinone core.

The primary biological activity of this compound is attributed to its role as an inhibitor of protein kinase C theta (PKCθ) . PKCθ is crucial in T-cell activation and has implications in various autoimmune diseases and inflammatory responses. By inhibiting PKCθ, this compound can modulate T-cell functions, potentially reducing excessive immune responses associated with autoimmune disorders.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on PKCθ. In vitro studies have demonstrated:

- IC50 Values : The compound shows an IC50 value in the low micromolar range against PKCθ, indicating potent inhibition.

- Selectivity : It displays selectivity over other PKC isoforms, which is crucial for minimizing side effects in therapeutic applications.

Anti-inflammatory Effects

In preclinical models, this compound has shown promise in reducing inflammation markers:

- Cytokine Production : It effectively lowers the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated T-cells.

- T-cell Proliferation : The compound reduces T-cell proliferation in response to antigen stimulation, further supporting its potential use in autoimmune disease management .

Autoimmune Disease Models

Several studies have utilized animal models to evaluate the therapeutic potential of this compound:

- Experimental Autoimmune Encephalomyelitis (EAE) : In a mouse model of EAE, treatment with the compound resulted in reduced clinical scores and histopathological improvements compared to controls.

- Collagen-Induced Arthritis (CIA) : Administration of the compound significantly alleviated joint swelling and reduced inflammatory cell infiltration in affected joints .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide | C24H27N3O3 | Similar structure; altered solubility and biological activity |

| 5-(4-methoxyphenyl)-6-hydroxy-pyridazinone | C13H13N3O3 | Lacks butanamide side chain; different biological context |

| 2-Amino-N-(4-chlorophenyl)acetamide | C9H10ClN3O | Simpler structure; varied pharmacological properties |

The ethoxyphenyl substituent enhances solubility and interaction with biological targets compared to other substituents like methoxy or chloro groups, which may influence the overall efficacy of these compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties

Key Observations :

- Bulkiness : Piperazinyl substituents in compound 6h () introduce steric hindrance, which may reduce membrane permeability compared to the target’s simpler ethoxyphenyl group .

- Hydrophilicity : The sulfamoyl group in 953159-12-1 () increases hydrophilicity, contrasting with the hydrophobic trifluoromethyl group in the target .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data

Analysis :

Pharmacological Implications

- Antipyrine Hybrids (6e–6h) : These compounds exhibit analgesic and anti-inflammatory properties. The target’s trifluoromethyl group may enhance metabolic stability compared to chlorophenyl or fluorophenyl substituents in 6f and 6g .

- Sulfamoyl Derivative (953159-12-1) : The sulfonamide group could confer COX-2 inhibition activity, whereas the target’s trifluoromethyl group may favor different targets (e.g., kinase inhibition) .

- 3,4-Dimethoxyphenyl Analog (953164-07-3) : Methoxy groups improve solubility but may reduce blood-brain barrier penetration compared to the target’s ethoxy/CF₃ combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.